molecular formula C20H22N2O5S B3955773 Propyl 4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Propyl 4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3955773
M. Wt: 402.5 g/mol
InChI Key: DDRDNYFGSREMGY-UHFFFAOYSA-N
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Description

Propyl 4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both aromatic and ester functionalities within its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 3,5-dimethoxyphenylcarbonyl chloride: This can be achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride under reflux conditions.

    Preparation of the carbamothioyl intermediate: The 3,5-dimethoxyphenylcarbonyl chloride is then reacted with thiourea to form the corresponding carbamothioyl intermediate.

    Coupling with 4-aminobenzoic acid: The carbamothioyl intermediate is then coupled with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Esterification: Finally, the carboxylic acid group of the product is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the thioamide group can be oxidized under specific conditions.

    Reduction: The carbonyl and ester groups can be reduced to their corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings and thioamide group.

    Reduction: Alcohol derivatives of the carbonyl and ester groups.

    Substitution: Nitrated or halogenated aromatic rings.

    Hydrolysis: 4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid and propanol.

Scientific Research Applications

Propyl 4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Propyl 4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s thioamide group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
  • Propyl 4-({[(2,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
  • Propyl 4-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate

Uniqueness

Propyl 4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

propyl 4-[(3,5-dimethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-9-27-19(24)13-5-7-15(8-6-13)21-20(28)22-18(23)14-10-16(25-2)12-17(11-14)26-3/h5-8,10-12H,4,9H2,1-3H3,(H2,21,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRDNYFGSREMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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